molecular formula OSe B8403211 Oxyselenide CAS No. 14832-90-7

Oxyselenide

Cat. No.: B8403211
CAS No.: 14832-90-7
M. Wt: 94.97 g/mol
InChI Key: ZIJTYIRGFVHPHZ-UHFFFAOYSA-N
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Description

Oxyselenides are a class of chemical compounds containing both oxygen and selenium atoms, often integrated with various transition or rare-earth metals . This versatile class of materials exhibits a wide range of tunable electronic, magnetic, and thermal properties, making them a subject of intense research in materials science . A significant application lies in thermoelectric energy conversion, where compounds like p-type BiCuSeO demonstrate exceptionally low thermal conductivity and high thermoelectric performance, with ZT values significantly enhanced through strategic doping with elements like Ca, Sr, or Ba . Beyond thermoelectrics, oxyselenides show great promise in optoelectronics and sensing; for instance, novel two-dimensional forms such as gallium oxyselenide have been developed for enhanced optoelectronic gas sensing at room temperature . Furthermore, their diverse structures, which can include alternating perovskite-like oxide and antifluorite selenide layers, lead to interesting magnetic phenomena, ranging from ferromagnetic to antiferromagnetic orderings, as observed in variants like La₂O₂MSe₂ (M = Fe, Mn) and La₂Co₂O₃Se₂ . These materials are typically synthesized through high-temperature solid-state reactions, hydrothermal methods, or chemical vapor transport, allowing for the production of high-purity crystals and powders tailored for research . Our this compound products are supplied with high purity (e.g., ≥99.999%) and are intended For Research Use Only. They are strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

14832-90-7

Molecular Formula

OSe

Molecular Weight

94.97 g/mol

InChI

InChI=1S/OSe/c1-2

InChI Key

ZIJTYIRGFVHPHZ-UHFFFAOYSA-N

Canonical SMILES

O=[Se]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Oxyselenides vs. Oxypnictides :

  • Oxyselenides (e.g., BiCuSeO) exhibit ordered layered structures due to the distinct ionic radii of O and Se, enabling anisotropic electronic transport .
  • Oxypnictides (e.g., LaOFeAs) have smaller anion size differences, leading to disordered anion sites but higher superconducting transition temperatures (Tc up to 56 K) .

Oxyselenides vs. Oxysulfides :

  • Replacing Se with S in compounds like La₂O₂Fe₂OSe₂ vs. La₂O₂Fe₂OS₂ shortens bond lengths, enhancing magnetic exchange interactions (TN increases from 105 K to 110 K) .
Table 1: Structural and Electronic Comparison
Material Anion Ordering Key Property Example Value Reference
Bi₂O₂Se Ordered Carrier Mobility 450 cm² V⁻¹ s⁻¹
LaOFeAs (Oxypnictide) Disordered Superconducting Tc 26 K
La₂O₂Fe₂OS₂ Ordered Néel Temperature (TN) 110 K

Thermoelectric Performance

Oxyselenides vs. Traditional Thermoelectrics :

  • BiCuSeO achieves a high dimensionless figure of merit (ZT ≈ 1.4 at 900 K) due to ultralow lattice thermal conductivity (~0.5 W/mK), outperforming Bi₂Te₃ (ZT ~1.0) and PbTe (ZT ~1.2) in mid-temperature ranges .
  • LaOCuSe, an analog of BiCuSeO, has higher thermal conductivity (~1.8 W/mK) due to weaker anharmonic phonon scattering, resulting in lower ZT (~0.5) .

Doping Effects :

  • NaF doping in Bi₁₋ₓNaₓCuSeO₁₋ₓFₓ increases hole concentration, boosting electrical conductivity to 420 S/cm (vs. 80 S/cm in undoped BiCuSeO) .
Table 2: Thermoelectric Properties
Material ZT (Max) Thermal Conductivity (W/mK) Electrical Conductivity (S/cm) Reference
BiCuSeO 1.4 0.5 80 (undoped)
Bi₂O₂Se 0.8 1.2 150
Bi₂Te₃ 1.0 1.5 1000

Magnetic and Superconducting Behavior

Magnetic Ordering :

  • La₂O₂Fe₂OSe₂ shows antiferromagnetic ordering below TN = 105 K, with weaker exchange interactions compared to sulfide analogs due to longer Fe-Se bonds .
  • Ce₂O₂FeSe₂ , a 1D chain structure, exhibits spin-glass behavior with anisotropic magnetic gaps .

Superconductivity :

  • BiS₂-based oxyselenides (e.g., LaO₀.₅₄F₀.₄₆BiS₂ ) have low Tc (~3 K), suppressed by structural distortions under pressure . In contrast, iron-based oxypnictides achieve Tc > 25 K .

Comparison with 2D Materials :

  • Graphene/WSe₂ heterostructures show carrier mobility up to 24,000 cm² V⁻¹ s⁻¹, but lack the air stability of Bi₂O₂Se .

Preparation Methods

Conventional High-Temperature Solid-State Reactions

The most widely used method involves stoichiometric mixing of oxides, metals, and selenium followed by vacuum-sealed annealing. For Bi₂LnO₄Cu₂Se₂ (Ln = Nd, Sm, Eu, Dy, Er, Yb):

  • Reactants : Bi₂O₃, Ln₂O₃, Bi, Cu, Se

  • Conditions : 830°C for 24–48 hr in evacuated silica tubes (≤10⁻⁴ Pa)

  • Mechanism :
    5Bi2O3+3Ln2O3+2Bi+12Cu+12Se6Bi2LnO4Cu2Se25\text{Bi}_2\text{O}_3 + 3\text{Ln}_2\text{O}_3 + 2\text{Bi} + 12\text{Cu} + 12\text{Se} \rightarrow 6\text{Bi}_2\text{LnO}_4\text{Cu}_2\text{Se}_2

Structural Outcomes :

CompoundSpace Groupa (Å)c (Å)Cu–Se Bond (Å)Ref
Bi₂NdO₄Cu₂Se₂I4/mmm3.917524.5252.445
Bi₂YbO₄Cu₂Se₂I4/mmm3.84424.4242.440

All compounds exhibit metallic resistivity (ρ ~10⁻³ Ω·cm at 300 K) and paramagnetism (χ ~10⁻³ emu/mol).

Rare-Earth Oxyselenides A₄O₄Se₃

For A₄O₄Se₃ (A = Nd–Yb):

  • Reactants : A₂O₃, Se, Al (flux)

  • Conditions : 900–1000°C for 72 hr in sealed tubes

  • Phase Control : Smaller A³⁺ radii (e.g., Yb³⁺) favor δ-phase with disordered Se²⁻/[Se–Se]²⁻ layers.

Chemical Vapor Synthesis (CVS)

Chromium Oxyselenide Cr₂Se₀.₇₁O₂.₃₀

  • Precursors : CrOCl₃ vapor + (C₂H₅)₂Se

  • Conditions : 450–600°C in flowing Ar

  • Structure : Hexagonal (a = 6.26 Å, c = 17.45 Å) with antiferromagnetic ordering (T_N = 43 K).

Electrochemical Oxyselenation

β-Hydroxy(alkoxy)selenides

  • Setup : Undivided cell; Pt anode, graphite cathode; KI electrolyte

  • Reaction :
    RCH=CH2+(R’Se)2+H2O6 mA, 16 hrRCH(OH)CH2SeR’\text{RCH=CH}_2 + (\text{R'Se})_2 + \text{H}_2\text{O} \xrightarrow{\text{6 mA, 16 hr}} \text{RCH(OH)CH}_2\text{SeR'}

  • Yields : 76–92% for 30 substrates (styrenes, alcohols)

  • Advantages : Oxidant-free, room-temperature operation.

High-Pressure Synthesis

Ba₂CuO₂Cu₂Se₂

  • Reactants : BaSe, CuO, Cu

  • Conditions : 5.5 GPa, 1000°C, 40 min (cubic anvil press)

  • Structure : Layered I4/mmm with [CuO₂] planes and antifluorite [Cu₂Se₂] (a = 4.0885 Å, c = 19.6887 Å).

  • Properties : Semiconductor (ρ = 18 mΩ·cm at 300 K), weak AFM coupling (T_{CW} = −0.2 K).

Solution-Assisted Thin-Film Growth

Bi₂O₂Se Films on Sapphire

  • Precursor : Bi(NO₃)₃·5H₂O in ethylene glycol

  • Process :

    • Spin-coating (1000–4000 rpm) → Bi₂O₃ film

    • Selenization: 500°C under Bi₂Se₃ vapor (Ar flow)

  • Outcomes :

    ThicknessRoughness (nm)μ_H (cm² V⁻¹ s⁻¹)
    4 nm0.374 (300 K)
    10 nm0.7210 (2 K)

Thermal Decomposition/Selenization

Bi₃O₂.₅Se₂ from Bi₂O₃

  • Reactants : Bi₂O₃ film + Bi₂Se₃ vapor

  • Conditions : 320°C, 20 min (Ar, 5–10 Torr)

  • Mechanism :
    3Bi2O3+2Bi2Se32Bi3O2.5Se2+3SeO23\text{Bi}_2\text{O}_3 + 2\text{Bi}_2\text{Se}_3 \rightarrow 2\text{Bi}_3\text{O}_{2.5}\text{Se}_2 + 3\text{SeO}_2 \uparrow

  • Key Factor : Lower ΔG formation for Bi₃O₂.₅Se₂ (0.37 eV) vs. Bi₂O₂Se (1.31 eV).

Comparative Analysis of Methods

MethodTemp. RangePressureKey ProductsMobility (cm² V⁻¹ s⁻¹)Ref
Solid-State800–1000°CAmbientBi₂LnO₄Cu₂Se₂N/A (metallic)
ElectrochemicalRTAmbientβ-HydroxyselenidesN/A
High-Pressure1000°C5.5 GPaBa₂CuO₂Cu₂Se₂N/A (semiconductor)
Solution-Assisted500°CLow vacuumBi₂O₂Se films74–210

Q & A

Q. How to optimize combinatorial chemistry approaches for high-throughput screening of doped oxyselenides?

  • Methodological Answer : Deploy automated robotic synthesis platforms to vary dopant concentrations (e.g., BiₓLa₁₋ₓOSe). Use high-throughput XRD with machine learning algorithms (e.g., principal component analysis) to cluster phase diagrams. Validate promising candidates via Seebeck coefficient and electrical resistivity measurements .

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